molecular formula C19H15N3O2 B4779277 4-benzamido-N-(pyridin-3-yl)benzamide

4-benzamido-N-(pyridin-3-yl)benzamide

Cat. No.: B4779277
M. Wt: 317.3 g/mol
InChI Key: JTICFOQSOJNMEA-UHFFFAOYSA-N
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Description

4-Benzamido-N-(pyridin-3-yl)benzamide is a benzamide derivative characterized by a pyridin-3-yl group at the terminal amide nitrogen and a benzamido substituent at the 4-position of the central benzene ring. Its structure combines aromatic rigidity with hydrogen-bonding moieties, which may influence solubility, stability, and target binding.

Properties

IUPAC Name

4-benzamido-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-18(14-5-2-1-3-6-14)21-16-10-8-15(9-11-16)19(24)22-17-7-4-12-20-13-17/h1-13H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTICFOQSOJNMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzamido-N-(pyridin-3-yl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and rapid pathway for the preparation of benzamide derivatives . This method is advantageous due to its low reaction times, simple procedure, high yield, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. the use of advanced catalysts and green technologies, such as ultrasonic irradiation, is becoming more prevalent to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-benzamido-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Structural Comparisons

Structurally analogous compounds differ in substituents on the benzene ring, terminal heterocycles, or additional functional groups. Key examples include:

Compound Name Key Structural Features Biological Activity/Application Reference
4-Benzamido-N-(pyridin-3-yl)benzamide 4-Benzamido, pyridin-3-yl terminal group Insecticidal (LD50: 0.70–1.91 µg/fly)
4-Methoxy-N-(pyridin-3-yl)benzamide 4-Methoxy group replacing benzamido Not explicitly stated; research use
4-Chloro-N-[2-(pyridin-3-yl)pyrimidin-4-yl]benzamide 4-Chloro, pyrimidin-4-yl heterocycle Kinase inhibition (hypothesized)
Flumbatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]pyridin-3-yl)-3-(trifluoromethyl)benzamide) Trifluoromethyl, pyrimidin-2-ylamino, and piperazinylmethyl groups Tyrosine kinase inhibitor (antineoplastic)
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Thiazole ring, piperazinylmethyl substituent Potential anticancer activity

Key Observations :

  • The benzamido group in the parent compound enhances insecticidal activity compared to simpler substituents like methoxy or chloro, which may prioritize different interactions (e.g., hydrophobic vs. hydrogen bonding) .
  • Heterocyclic extensions (e.g., pyrimidinyl in flumbatinib) are critical for kinase inhibition, suggesting that structural complexity correlates with target specificity .

Physicochemical Properties

Data from spectral and analytical studies highlight differences in solubility, melting points, and stability:

Compound Name Melting Point (°C) Solubility (Predicted) Spectral Confirmation (1H/13C NMR, HRMS) Reference
This compound Not reported Low (hydrophobic benzamido) Not explicitly provided
4-Methoxy-N-(pyridin-3-yl)benzamide Not reported Moderate (methoxy polarity) LCMS, HPLC purity >99%
4-Fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide (CNS4) Not reported Moderate (thiocarbamoyl group) 1H-NMR, LCMS
Thiazole derivatives (e.g., 4d–4i in ) 180–220 Variable (polar substituents) Full 1H/13C NMR, HRMS

Key Observations :

  • Thiazole derivatives exhibit higher melting points (180–220°C) due to increased molecular rigidity and intermolecular interactions .
  • Fluorinated analogs (e.g., CNS4) demonstrate improved solubility compared to fully aromatic benzamides, attributed to the thiocarbamoyl group .
Insecticidal Activity

The parent compound’s phthalimide hybrid structure (4-benzamido-N-(1,3-dioxoisoindolin-2yl)benzamide) shows superior bioconcentration factors and lower toxicity thresholds compared to non-phthalimide analogs, making it environmentally favorable .

Anticancer Potential
  • Flumbatinib’s trifluoromethyl and pyrimidinylamino groups enable potent tyrosine kinase inhibition, highlighting the importance of electron-withdrawing substituents for anticancer activity .
  • Thiazole derivatives (e.g., 4g in ) with piperazinylmethyl groups show enhanced cellular uptake, though their exact mechanisms remain under investigation .
Kinase Inhibition

The pyrimidin-4-yl moiety in 4-chloro-N-[2-(pyridin-3-yl)pyrimidin-4-yl]benzamide is hypothesized to mimic ATP-binding motifs in kinases, a feature absent in the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-benzamido-N-(pyridin-3-yl)benzamide

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